molecular formula C16H13N3O B2568564 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-59-0

4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2568564
CAS No.: 338975-59-0
M. Wt: 263.3
InChI Key: HVBNSMLBQXGDJD-UHFFFAOYSA-N
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Description

4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrazolone core, which is known for its diverse biological activities and potential therapeutic applications. The presence of an anilinomethylene group and a phenyl ring further enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of aniline with a suitable pyrazolone derivative. One common method involves the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate to form the pyrazolone core, followed by the condensation with aniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilinomethylene group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-(p-tolylmethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-(anilinomethylene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the anilinomethylene group allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

5-phenyl-4-(phenyliminomethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16-14(11-17-13-9-5-2-6-10-13)15(18-19-16)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXXFAFONKWDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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